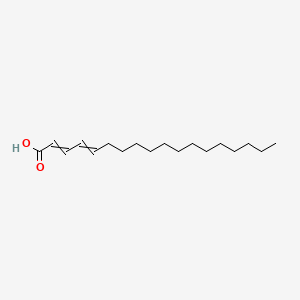
Acide octadécadiénoïque, (Z,Z)-
Vue d'ensemble
Description
Octadecadienoic acid, (Z,Z)-: cis,cis-Linoleic acid , is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in various vegetable oils, such as sunflower, safflower, and soybean oils .
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Analyse Biochimique
Cellular Effects
It is suggested to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octadecadienoic acid, (Z,Z)- is complex and involves interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Octadecadienoic acid, (Z,Z)- is involved in the metabolic pathways of linoleic acid, a polyunsaturated omega-6 fatty acid . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Octadecadienoic acid, (Z,Z)- can be synthesized through the catalytic hydrogenation of linseed oil, followed by selective isomerization to obtain the (Z,Z)-configuration.
Biological Synthesis: It can also be produced through the enzymatic desaturation of oleic acid by specific desaturase enzymes in plants.
Industrial Production Methods:
Extraction from Natural Sources: The most common method of obtaining octadecadienoic acid, (Z,Z)- is through the extraction and purification from vegetable oils.
Chemical Modification: Industrial production may also involve the chemical modification of other fatty acids to produce octadecadienoic acid, (Z,Z)-.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to octadecanoic acid through catalytic hydrogenation.
Esterification: The compound can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under mild conditions.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases are used to facilitate esterification reactions.
Major Products:
Hydroperoxides: Formed during oxidation reactions.
Octadecanoic Acid: Produced through reduction.
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Linolelaidic Acid: The trans isomer of linoleic acid.
Rumenic Acid: Another isomer with different double bond configurations.
Oleic Acid: A monounsaturated fatty acid with one double bond.
Uniqueness:
Propriétés
Numéro CAS |
121250-47-3 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20) |
Clé InChI |
JBYXPOFIGCOSSB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Apparence |
Solid powder |
| 544-71-8 1839-11-8 |
|
Description physique |
Liquid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


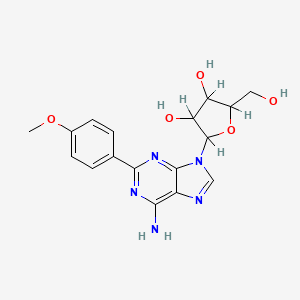
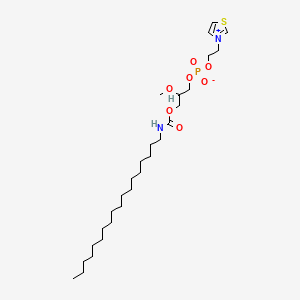

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
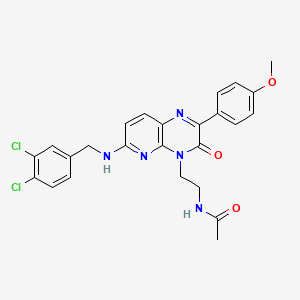
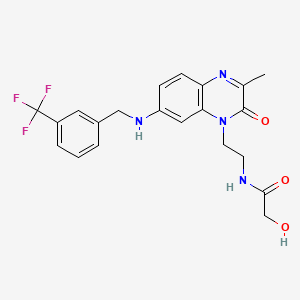
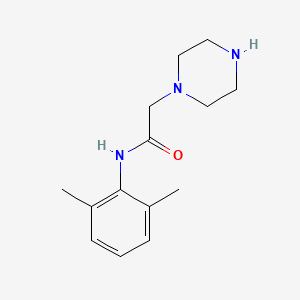
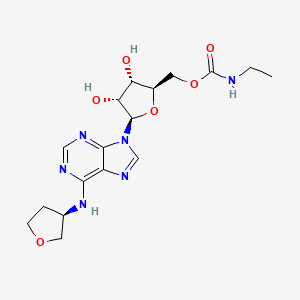
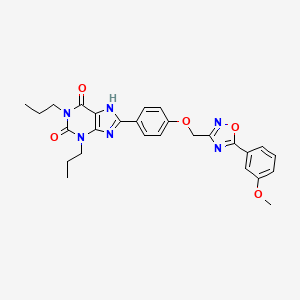


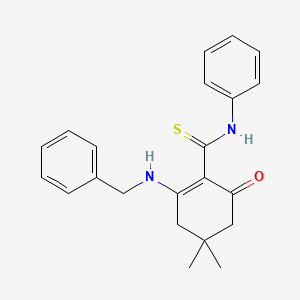
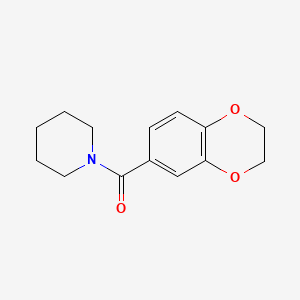
![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
